5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline
Description
5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline is an organic compound that belongs to the class of aromatic amines It features a fluorine atom, a nitro group, and a triazole ring attached to an aniline backbone
Properties
IUPAC Name |
5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5O2/c12-9-2-3-11(17(18)19)10(8-9)13-4-1-6-16-7-5-14-15-16/h2-3,5,7-8,13H,1,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVVIUPMYSPRNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NCCCN2C=CN=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline typically involves multiple steps:
Fluorination: The fluorine atom is introduced via electrophilic aromatic substitution using a fluorinating agent such as fluorine gas or a fluorinating reagent like N-fluorobenzenesulfonimide.
Triazole Formation: The triazole ring is formed through a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation: The aniline moiety can be oxidized to form quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 5-amino-2-nitro-N-[3-(triazol-1-yl)propyl]aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of the aniline moiety.
Scientific Research Applications
5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its target.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-nitroaniline: Lacks the triazole ring, making it less versatile in terms of chemical reactivity and applications.
2-nitro-N-[3-(triazol-1-yl)propyl]aniline: Lacks the fluorine atom, which may affect its electronic properties and reactivity.
5-fluoro-N-[3-(triazol-1-yl)propyl]aniline:
Uniqueness
5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline is unique due to the presence of both the fluorine atom and the nitro group, along with the triazole ring. This combination of functional groups provides a unique set of chemical properties, making it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
